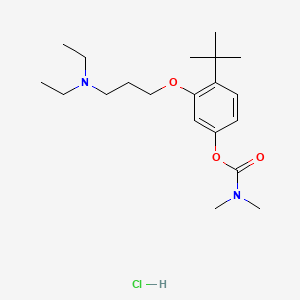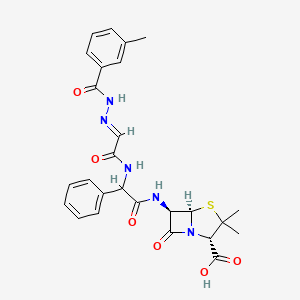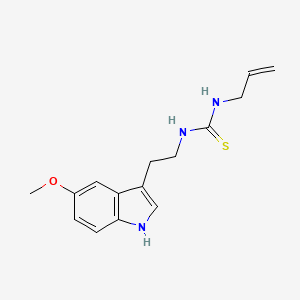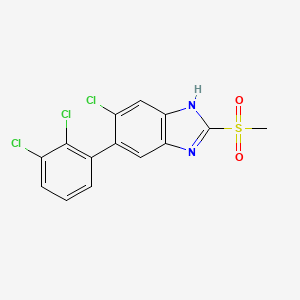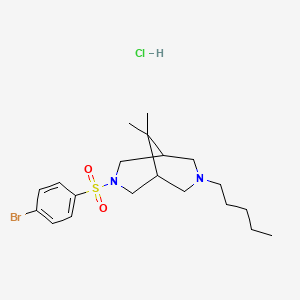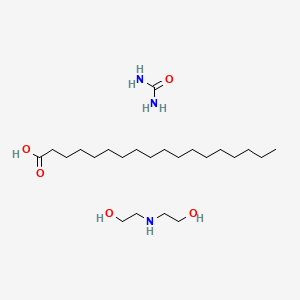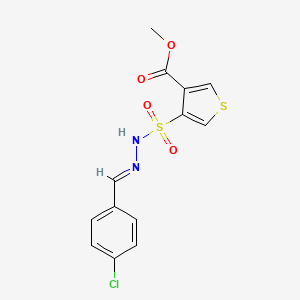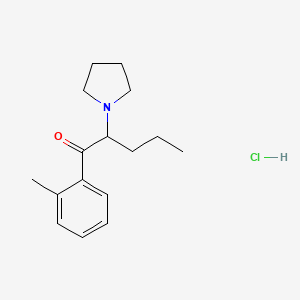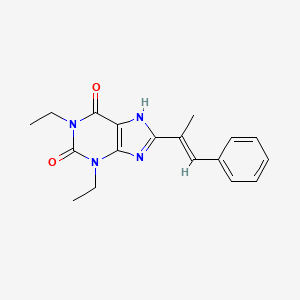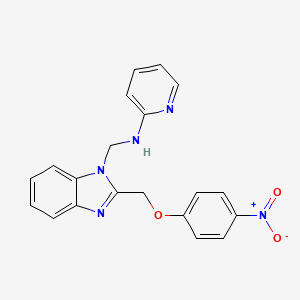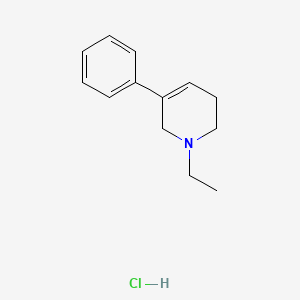![molecular formula C24H31Cl2F3N2O2 B12753935 (2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride CAS No. 225526-03-4](/img/structure/B12753935.png)
(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a methoxy group, and a dihydroisochromene moiety, making it an interesting subject for research in chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride typically involves multiple steps, including the formation of the dihydroisochromene ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine and phenyl groups. Common reagents used in these reactions include trifluoromethylating agents, methoxy donors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
Chemistry
In chemistry, (2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methoxy groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may make it suitable for applications in catalysis, material science, and other industrial fields.
作用机制
The mechanism of action of (2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its pharmacokinetic properties. The compound’s effects are mediated through pathways involving these molecular interactions, leading to specific biological outcomes.
相似化合物的比较
Similar Compounds
- (2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine
- tert-Butyl carbamate
- Ginsenoside Compound K
Uniqueness
Compared to similar compounds, (2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride stands out due to its unique combination of functional groups. The presence of both trifluoromethyl and methoxy groups, along with the dihydroisochromene moiety, provides distinct chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
225526-03-4 |
|---|---|
分子式 |
C24H31Cl2F3N2O2 |
分子量 |
507.4 g/mol |
IUPAC 名称 |
(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C24H29F3N2O2.2ClH/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16;;/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3;2*1H/t20-,22-,23+;;/m0../s1 |
InChI 键 |
KKNJXTXCALOALI-DYPVWFCVSA-N |
手性 SMILES |
C[C@@]1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F.Cl.Cl |
规范 SMILES |
CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


